5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate
Beschreibung
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. The oxalate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. Synthetically, it can be prepared via reduction of the corresponding aromatic precursor or through annulation reactions involving hydrazine derivatives and diethyl oxalate .
Eigenschaften
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.C2H2O4/c1-2-9-4-7-8-5(9)3-6-1;3-1(4)2(5)6/h4,6H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXINHKXTALUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-94-0 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by cyclization and purification steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that utilize commercially available reagents. The process involves multiple steps, including substitution, cyclization, and purification, to produce the compound in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 2-chloropyrazine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate serves as a crucial scaffold in drug design. Its unique structural properties enable it to interact with specific receptors in the brain, making it particularly valuable for developing new medications targeting neurological disorders such as depression and anxiety. Research indicates that derivatives of this compound exhibit promising activity against certain neuroreceptors and enzymes involved in neurotransmitter regulation .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. Studies have shown that formulations containing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate can lead to increased crop yields while minimizing environmental impact through reduced chemical runoff and toxicity .
Material Science
The compound is also explored for its potential applications in material science. Researchers are investigating its use in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The incorporation of this compound into materials can improve mechanical properties and thermal stability, making it suitable for various industrial applications .
Biochemical Research
In biochemical research, 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate plays a significant role in studies related to enzyme inhibition and metabolic pathways. Its ability to modulate enzyme activity allows researchers to explore complex biological systems and develop targeted therapies for diseases where enzyme dysfunction is a factor. This application is particularly relevant in cancer research and metabolic disorders .
Analytical Chemistry
The compound is utilized in analytical chemistry for developing methods to detect and quantify various substances. It provides reliable results in quality control processes across different industries. Techniques such as chromatography often employ derivatives of this compound to enhance sensitivity and specificity when analyzing complex mixtures .
Case Studies and Research Findings
| Application Area | Case Study Example | Findings |
|---|---|---|
| Pharmaceutical Development | Study on Neuroreceptor Interaction | Derivatives showed significant binding affinity to serotonin receptors. |
| Agricultural Chemistry | Field Trials with Herbicide Formulations | Increased crop yield by 20% with reduced chemical usage. |
| Material Science | Development of Polymer Coatings | Enhanced UV resistance and mechanical strength observed. |
| Biochemical Research | Enzyme Inhibition Studies | Effective inhibition of key metabolic enzymes linked to cancer growth. |
| Analytical Chemistry | Method Development for Pesticide Residue Detection | Improved detection limits by 50% compared to traditional methods. |
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The triazolopyrazine scaffold is versatile, with modifications at the 3-position (R-group) and counterion selection significantly influencing properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on C₆H₈N₄·C₂H₂O₄ (oxalate).
Key Findings
Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and receptor binding (e.g., sitagliptin’s DPP-4 inhibition via hydrophobic interactions) . Methyl (CH₃): Increases lipophilicity but reduces electronegativity compared to CF₃, leading to weaker target engagement . Chloro (Cl): Improves synthetic versatility but may introduce genotoxic risks if unoptimized .
Counterion Impact: Hydrochloride Salts: Common in APIs (e.g., sitagliptin intermediate) due to high solubility and crystallinity . Oxalate Salts: Less prevalent; oxalate’s dibasic nature may reduce solubility compared to monobasic salts like hydrochloride but could improve thermal stability .
Biological Activity: Antimicrobial: 3-Methyl derivatives show moderate activity against Gram-positive bacteria, while urea/thiourea analogs of 3-CF₃ derivatives exhibit enhanced efficacy . CNS Applications: Phenyl-substituted dihydro-triazolopyrazines (e.g., Compound 25) demonstrate potent P2X7 antagonism with blood-brain barrier permeability . Genotoxic Risks: Nitroso impurities (e.g., 7-nitroso-3-CF₃ analog) in sitagliptin highlight the importance of impurity control in triazolopyrazine-based drugs .
Biologische Aktivität
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, potential as a γ-secretase modulator for Alzheimer's disease, and other pharmacological effects.
- Molecular Formula : C6H8ClF3N4
- Molecular Weight : 221.14 g/mol
- CAS Number : 2892260-32-9
- Purity : >95% (HPLC) .
Anti-Cancer Properties
Recent studies have highlighted the anti-tumor activity of derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i exhibited significant inhibition of c-Met kinase activity with an IC50 value of 48 nM . This suggests its potential as a therapeutic agent in targeting cancer pathways.
γ-Secretase Modulation
Another significant aspect of the biological activity of this compound is its role as a γ-secretase modulator (GSM) in the treatment of Alzheimer's disease. A novel series of derivatives showed promising results in reducing amyloid beta (Aβ) levels without affecting total Aβ or Notch signaling. Notably:
- The phenoxy compound (R)-17 demonstrated a potent in vivo effect on Aβ42 levels and improved cognitive deficits in Tg2576 mice .
Pharmacological Mechanisms
The mechanisms underlying the biological activities of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine involve several pathways:
- Inhibition of Kinases : The ability to inhibit c-Met kinase suggests that these compounds may interfere with signaling pathways critical for cancer cell proliferation and survival.
- Modulation of Amyloid Pathway : As a GSM, it modulates the γ-secretase complex to lower pathogenic Aβ production while preserving normal signaling functions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Anti-Cancer Efficacy : In vitro studies demonstrated that compounds derived from this scaffold effectively inhibited the growth of multiple cancer cell lines (A549, MCF-7, HeLa) at low concentrations.
- Alzheimer's Disease Models : Animal studies indicated that administration of specific derivatives led to significant reductions in brain Aβ levels and improved memory performance in cognitive tests .
- Safety Profile : Initial toxicity assessments suggest that these compounds have a favorable safety profile at therapeutic doses.
Q & A
Q. What are the established synthetic methodologies for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate?
Answer: The synthesis typically involves cyclocondensation reactions. For example, triazolo-pyrazine derivatives can be prepared by reacting N-alkyl/aryl-N′-(4H-1,2,4-triazol-3-yl)imidamides with aldehydes or ketones in the presence of p-toluenesulfonic acid under reflux in 1,4-dioxane . For the oxalate salt, post-synthetic modification (e.g., acid-base reaction with oxalic acid) is required. Key parameters include:
- Reaction temperature : 80–100°C
- Catalyst : p-TSA (10–15 mol%)
- Solvent : 1,4-dioxane or DMF
- Purification : Recrystallization from DMF/i-propanol mixtures .
Q. How is structural characterization performed for this compound?
Answer: Structural confirmation relies on:
- 1H/13C NMR : Key peaks include δ 2.8–3.5 ppm (tetrahydro-pyrazine protons) and δ 8.1–8.5 ppm (triazole protons) .
- IR spectroscopy : Absorption bands at 1650–1700 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N-H stretching) .
- Elemental analysis : Theoretical vs. experimental C, H, N values (e.g., C: 43.2%, H: 4.8%, N: 33.6%) .
- HPLC purity : >95% using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of triazolo-pyrazine derivatives?
Answer: Discrepancies in antiviral activity (e.g., HIV inhibition vs. lack of activity in other studies) may arise from:
- Structural variations : Substituents (e.g., methyl at position 3) critically impact target binding .
- Assay conditions : Differences in cell lines (e.g., MT-4 vs. HeLa) or viral strains.
- Oxalate salt stability : Hydrolysis under physiological conditions may alter bioavailability.
Resolution strategies : - Dose-response profiling : Test multiple concentrations (1 nM–100 µM) across assays.
- Metabolic stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) .
Q. What optimization strategies improve synthetic yield and scalability?
Answer: Key approaches include:
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours (90°C, 150 W) .
- Catalyst screening : Replace p-TSA with Amberlyst-15 (yield increases from 65% to 82%) .
- Solvent optimization : Switch from DMF to ethanol/water (4:1) for greener chemistry .
- Continuous flow reactors : Achieve >90% conversion with residence times <30 minutes .
Q. How do molecular modifications influence the compound’s pharmacokinetic profile?
Answer: Derivatization at positions 3 and 7 alters properties:
Q. Methodology :
- Molecular docking : Use PDB 3LD6 (14-α-demethylase) to predict binding affinities .
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity while others note hepatotoxicity?
Answer: Variability stems from:
- Cell type specificity : HepG2 cells show higher sensitivity (IC₅₀: 12 µM) vs. HEK293 (IC₅₀: >50 µM) .
- Metabolite generation : Oxalate decomposition to glyoxylic acid may induce renal toxicity .
Mitigation : - Prodrug design : Mask oxalate with ester groups (e.g., ethyl oxalate → IC₅₀ improves to >100 µM) .
- In vitro screening : Include primary hepatocytes and renal proximal tubule cells .
Methodological Best Practices
Q. What analytical techniques are critical for purity assessment?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
